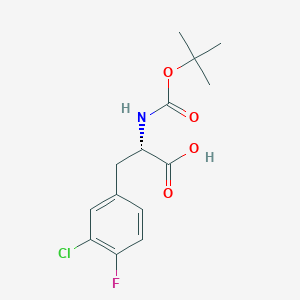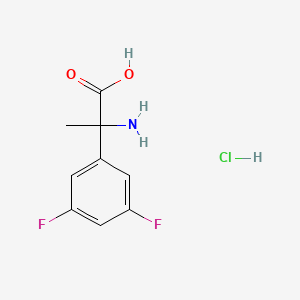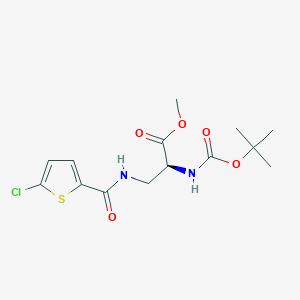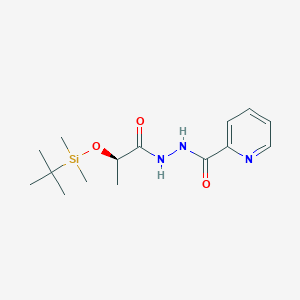
C15H25N3O3Si
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C15H25N3O3Si is a silicon-containing organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H25N3O3Si typically involves the reaction of a silicon-containing precursor with organic reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an unsaturated organic molecule in the presence of a catalyst, often a platinum or rhodium complex. The reaction conditions usually involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of This compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
C15H25N3O3Si: undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors to form silanes.
Substitution: The organic groups attached to the silicon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silicon-containing organic molecules.
Scientific Research Applications
C15H25N3O3Si: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: Investigated for its potential as a biocompatible material for drug delivery systems and medical implants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which C15H25N3O3Si exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The silicon atom can also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparison with Similar Compounds
C15H25N3O3Si: can be compared with other silicon-containing organic compounds, such as:
Trimethylsilyl derivatives: These compounds have similar silicon-based structures but differ in their organic substituents.
Siloxanes: These compounds contain silicon-oxygen bonds and are used in a variety of applications, including lubricants and sealants.
Silanes: These compounds contain silicon-hydrogen bonds and are used as reducing agents and precursors in materials synthesis.
This compound: is unique due to its specific combination of organic groups and silicon, which imparts distinct chemical and physical properties that can be tailored for various applications.
Properties
IUPAC Name |
N'-[(2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3Si/c1-11(21-22(5,6)15(2,3)4)13(19)17-18-14(20)12-9-7-8-10-16-12/h7-11H,1-6H3,(H,17,19)(H,18,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBLBTUSLQJHI-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=CC=N1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NNC(=O)C1=CC=CC=N1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
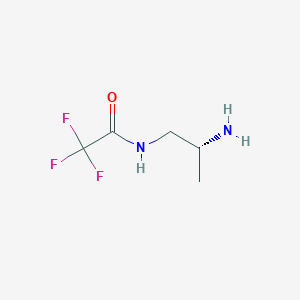
![6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B8104561.png)
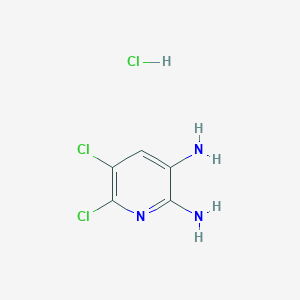
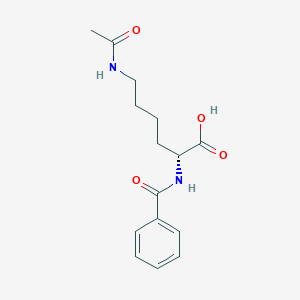
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-ethynylpyridin-2-yl)carbamate](/img/structure/B8104582.png)
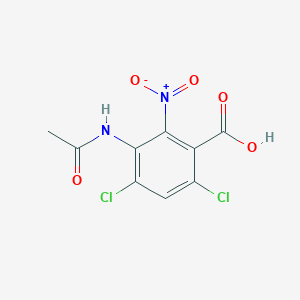
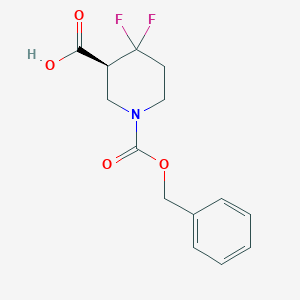

![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8104626.png)
![Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B8104637.png)
